

## Ansofaxine Hydrochloride: A Comparative Analysis of Antidepressant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Ansofaxine hydrochloride |           |
| Cat. No.:            | B560612                  | Get Quote |

A comprehensive review of clinical trial data for **Ansofaxine hydrochloride** and its comparison against established antidepressant alternatives for the treatment of Major Depressive Disorder (MDD).

#### Introduction

Ansofaxine hydrochloride (formerly known as LY03005 or LPM570065) is a novel antidepressant agent characterized as a serotonin-norepinephrine-dopamine triple reuptake inhibitor (SNDRI).[1][2] This unique mechanism of action, targeting all three key monoamines implicated in the pathophysiology of depression, suggests a potential for broader efficacy and a different side-effect profile compared to existing treatments.[1][3] This guide provides a detailed comparison of Ansofaxine hydrochloride with commonly prescribed antidepressants, including Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), based on available clinical trial data.

#### **Mechanism of Action: A Triple-Pronged Approach**

Ansofaxine hydrochloride functions by inhibiting the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) at the synaptic cleft, thereby increasing the extracellular concentrations of these neurotransmitters.[1][4] This triple reuptake inhibition is hypothesized to offer a more comprehensive treatment for MDD by addressing a wider range of depressive symptoms.[2] The dopaminergic component, in particular, may contribute to improvements in anhedonia (the inability to feel pleasure), motivation, and cognitive function, which are often inadequately addressed by SSRIs and SNRIs.[5]



Below is a diagram illustrating the proposed signaling pathway of **Ansofaxine hydrochloride**.



Click to download full resolution via product page



Ansofaxine's Triple Reuptake Inhibition Mechanism

### Comparative Efficacy: Clinical Trial Data

The antidepressant efficacy of **Ansofaxine hydrochloride** has been evaluated in Phase 2 and Phase 3 clinical trials. The primary endpoint in these studies was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) or the 17-item Hamilton Depression Rating Scale (HAMD-17) total score.

**Ansofaxine Hydrochloride Clinical Trial Results** 

| Study<br>Phase | Duration | Dosage(s<br>)                 | Primary<br>Endpoint | Mean<br>Change<br>from<br>Baseline<br>(Drug) | Mean<br>Change<br>from<br>Baseline<br>(Placebo) | p-value |
|----------------|----------|-------------------------------|---------------------|----------------------------------------------|-------------------------------------------------|---------|
| Phase 2[6]     | 6 Weeks  | 40, 80,<br>120, 160<br>mg/day | HAMD-17             | -12.46<br>(pooled<br>doses)                  | -9.71                                           | 0.0447  |
| Phase 3[8]     | 8 Weeks  | 80 mg/day                     | MADRS               | -20.0                                        | -14.6                                           | <0.0001 |
| Phase 3[8]     | 8 Weeks  | 160<br>mg/day                 | MADRS               | -19.9                                        | -14.6                                           | <0.0001 |

## Comparator Antidepressant Efficacy Data (from separate placebo-controlled trials)

A direct head-to-head comparison of Ansofaxine with other antidepressants is not yet widely available. The following table summarizes efficacy data from placebo-controlled trials of commonly used antidepressants. It is important to note that these are not direct comparisons and trial designs may vary.



| Drug Class | Drug Name      | Primary<br>Endpoint | Mean Change<br>from Baseline<br>(Drug)                                          | Mean Change<br>from Baseline<br>(Placebo) |
|------------|----------------|---------------------|---------------------------------------------------------------------------------|-------------------------------------------|
| SNRI       | Desvenlafaxine | HAMD-17             | Statistically significant improvement vs. placebo[9]                            | -                                         |
| SNRI       | Venlafaxine XR | HAMD-17             | -10.76 (75<br>mg/day)                                                           | -9.25[10]                                 |
| SNRI       | Duloxetine     | HAMD-17             | Statistically significant improvement vs. placebo[8]                            | -                                         |
| SSRI       | Escitalopram   | MADRS               | Statistically superior to conventional SSRIs in severely depressed patients[11] | -                                         |
| SSRI       | Sertraline     | CDRS-R              | -22.8                                                                           | -20.2                                     |

### **Safety and Tolerability Profile**

The safety and tolerability of **Ansofaxine hydrochloride** have been assessed in clinical trials, with data on treatment-emergent adverse events (TEAEs) and treatment-related adverse events (TRAEs) collected.

#### **Ansofaxine Hydrochloride Safety Data**



| Study<br>Phase | Dosage     | Incidence<br>of TEAEs | Incidence<br>of TRAEs | Common Adverse Events (>5% and twice placebo)                                                              | Discontinua<br>tion Rate<br>due to AEs |
|----------------|------------|-----------------------|-----------------------|------------------------------------------------------------------------------------------------------------|----------------------------------------|
| Phase 2[6][7]  | 40 mg/day  | 65.38%                | 51.92%                | Nausea,<br>lethargy,<br>decreased<br>appetite, dry<br>mouth                                                | 1.92%                                  |
| Phase 2[6][7]  | 80 mg/day  | 75.00%                | 65.38%                | Nausea,<br>lethargy,<br>decreased<br>appetite, dry<br>mouth                                                | 7.69%                                  |
| Phase 2[6][7]  | 120 mg/day | 70.59%                | 56.86%                | Nausea,<br>lethargy,<br>decreased<br>appetite, dry<br>mouth                                                | 7.84%                                  |
| Phase 2[6][7]  | 160 mg/day | 68.63%                | 62.75%                | Nausea,<br>lethargy,<br>decreased<br>appetite, dry<br>mouth                                                | 9.80%                                  |
| Phase 3[8]     | 80 mg/day  | 74.46%                | 59.2%                 | Nausea, dry<br>mouth,<br>abdominal<br>discomfort,<br>vomiting,<br>dizziness,<br>lethargy,<br>palpitations, | 3.80%                                  |



|            |            |        |        | decreased<br>appetite                                                                                    |       |
|------------|------------|--------|--------|----------------------------------------------------------------------------------------------------------|-------|
| Phase 3[8] | 160 mg/day | 78.26% | 65.22% | Nausea, dry mouth, abdominal discomfort, vomiting, dizziness, lethargy, palpitations, decreased appetite | 7.07% |

#### **Comparator Antidepressant Safety Data (General)**

- SSRIs and SNRIs: Commonly reported side effects include nausea, headache, insomnia, and sexual dysfunction.[8][12] Discontinuation rates due to adverse events for SNRIs like venlafaxine and duloxetine have been reported to be around 12.9%.[6]
- Desvenlafaxine: Discontinuation rates due to adverse events were similar to placebo at a 50 mg/day dose in some studies.[13]
- Duloxetine: Common adverse events include nausea, dry mouth, headache, and dizziness.
   Discontinuation rates due to adverse events in some trials were around 17% for Caucasian patients.
- Escitalopram: Generally considered to have a favorable tolerability profile among SSRIs.[14]

#### **Experimental Protocols**

The clinical development of **Ansofaxine hydrochloride** has followed standard methodologies for antidepressant drug evaluation.

# Ansofaxine Phase 3 Clinical Trial Protocol (NCT04853407)[3][5][8][9]







- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Participants: Adult patients (18-65 years) with a primary diagnosis of Major Depressive
   Disorder according to DSM-5 criteria. Key inclusion criteria included a MADRS total score of
   ≥26 and a Clinical Global Impression Severity (CGI-S) score of ≥4 at screening.
- Treatment: Patients were randomized in a 1:1:1 ratio to receive either Ansofaxine 80 mg/day,
   Ansofaxine 160 mg/day, or a matching placebo for 8 weeks.
- Primary Efficacy Endpoint: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at week 8.
- Safety Assessments: Included monitoring of adverse events, vital signs, physical examinations, laboratory tests, 12-lead electrocardiograms (ECG), and assessments of suicidality and sexual function.

Below is a generalized workflow for a typical antidepressant clinical trial.





Click to download full resolution via product page

Generalized Antidepressant Clinical Trial Workflow

#### Conclusion

**Ansofaxine hydrochloride** has demonstrated statistically significant antidepressant effects compared to placebo in Phase 2 and Phase 3 clinical trials, with a generally acceptable safety



and tolerability profile.[6][13][8] Its unique triple reuptake inhibitor mechanism holds promise for addressing a broader spectrum of depressive symptoms. While direct comparative data with other antidepressants are limited, the available evidence suggests that its efficacy is on par with or potentially superior to some existing treatments, particularly considering its dopaminergic action. Further head-to-head comparative studies are warranted to definitively establish its position in the clinical management of Major Depressive Disorder.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Phase 3: the PANDA randomised controlled trial Antidepressant treatment with sertraline for adults with depressive symptoms in primary care: the PANDA research programme including RCT - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Study to Evaluate the Efficacy and Safety of Ansofaxine Hydrochloride Extended-release Tablets in the Treatment of Major Depressive Disorder (MDD) | Clinical Research Trial Listing [centerwatch.com]
- 4. Pfizer Reports Top Line Results from a Phase 3 Study Evaluating Desvenlafaxine Succinate Sustained-Release Formulation in Pediatric Patients with Major Depressive Disorder | Pfizer [pfizer.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy, Safety, and Tolerability of Desvenlafaxine 50 mg/d for the Treatment of Major Depressive Disorder: A Systematic Review of Clinical Trials PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Duloxetine in the treatment of major depressive disorder: a double-blind clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomized, double-blind, placebo-controlled trial of desvenlafaxine succinate in the treatment of major depressive disorder PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A randomized, double-blinded, placebo-controlled study to evaluate the efficacy and safety of venlafaxine extended release and a long-term extension study for patients with



major depressive disorder in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficacy of escitalopram in the treatment of major depressive disorder compared with conventional selective serotonin reuptake inhibitors and venlafaxine XR: a meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. hcn.health [hcn.health]
- To cite this document: BenchChem. [Ansofaxine Hydrochloride: A Comparative Analysis of Antidepressant Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560612#cross-study-validation-of-ansofaxine-hydrochloride-s-antidepressant-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com